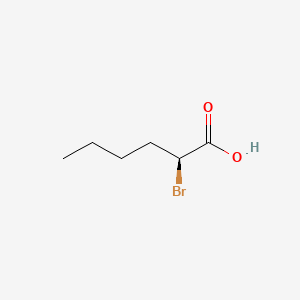

(S)-2-Bromohexanoic acid

Description

Overview of Chiral Halogenated Carboxylic Acids as Stereoselective Synthetic Intermediates

Chiral halogenated carboxylic acids are pivotal intermediates in the stereoselective synthesis of a wide array of organic compounds. The halogen atom, being a good leaving group, facilitates various nucleophilic substitution reactions, allowing for the introduction of diverse functional groups with control over the stereochemistry at the α-carbon. cymitquimica.com This capability is crucial in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where specific stereoisomers are required for biological activity. nbinno.cominnospk.com The reactivity of the bromine atom in compounds like 2-bromohexanoic acid makes them valuable in substitution and elimination reactions for creating complex organic molecules. nbinno.com

Stereochemical Importance of (S)-Configuration in Asymmetric Synthesis

Asymmetric synthesis, the process of selectively producing one enantiomer or diastereomer of a chiral molecule, is of paramount importance in chemistry and biology. quora.comwikipedia.org The biological activity of many pharmaceuticals and biochemicals is highly dependent on their specific three-dimensional structure. quora.com The (S)-configuration at a chiral center can dictate the molecule's interaction with biological targets, such as enzymes and receptors. For instance, one enantiomer of a drug may be therapeutically active while the other is inactive or even harmful. diva-portal.org Therefore, the ability to synthesize compounds with a specific configuration, such as the (S)-configuration of 2-bromohexanoic acid, is a cornerstone of modern drug discovery and development. quora.comwikipedia.org

Historical Context of α-Haloacid Synthesis and Stereocontrol Research Methodologies

The synthesis of α-haloacids has a long history in organic chemistry. fiveable.me Early methods often resulted in racemic mixtures, meaning an equal amount of both enantiomers was produced. libretexts.org A significant breakthrough in this area was the Hell-Volhard-Zelinsky reaction, which provides a method for the α-halogenation of carboxylic acids. organic-chemistry.org

The development of methods for stereocontrol in the synthesis of α-haloacids has been a major focus of research. koreascience.krresearchgate.net This has led to the evolution of asymmetric synthesis strategies, including the use of chiral auxiliaries, chiral catalysts, and biocatalysis. wikipedia.org These methods allow for the preferential formation of one enantiomer over the other, providing access to enantiomerically enriched or pure compounds like (S)-2-bromohexanoic acid. wikipedia.org Dynamic kinetic resolution is one such strategy that has been investigated for the stereoselective synthesis of α-bromo carboxylic acid derivatives. koreascience.krresearchgate.net

Scope and Objectives of Contemporary Research on this compound

Current research on this compound and related chiral α-bromo carboxylic acids is focused on several key areas. nbinno.com One major objective is the development of more efficient and environmentally friendly synthetic methods. nbinno.com This includes the exploration of new catalytic systems and green chemistry approaches. nbinno.com

Researchers are also investigating the application of this compound as a building block for the synthesis of novel bioactive molecules. ontosight.airesearchgate.net Its use as an intermediate in the production of pharmaceuticals and agrochemicals continues to be a significant area of interest. nbinno.cominnospk.com Furthermore, studies are being conducted to understand the biological activities of compounds derived from this compound, which could lead to the discovery of new therapeutic agents. ontosight.airesearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

91423-84-6 |

|---|---|

Molecular Formula |

C6H11BrO2 |

Molecular Weight |

195.05 g/mol |

IUPAC Name |

(2S)-2-bromohexanoic acid |

InChI |

InChI=1S/C6H11BrO2/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 |

InChI Key |

HZTPKMIMXLTOSK-YFKPBYRVSA-N |

SMILES |

CCCCC(C(=O)O)Br |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)Br |

Canonical SMILES |

CCCCC(C(=O)O)Br |

Other CAS No. |

91423-84-6 |

Origin of Product |

United States |

Advanced Methodologies for the Enantioselective Synthesis of S 2 Bromohexanoic Acid

Stereospecific Synthetic Pathways and Their Mechanistic Investigations

The generation of a specific stereocenter, as found in (S)-2-Bromohexanoic acid, requires precise control over the reaction environment. This can be achieved through several sophisticated synthetic strategies that guide the formation of the desired enantiomer.

Asymmetric α-Bromination of Hexanoic Acid Derivatives

Direct asymmetric α-bromination of a carboxylic acid is a challenging transformation. The classic Hell–Volhard–Zelinskii (HVZ) reaction, which involves treating a carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃), results in the formation of an α-bromo carboxylic acid. However, this method is not stereoselective and produces a racemic mixture. The mechanism proceeds through the formation of an acid bromide, which more readily enolizes than the parent carboxylic acid. This enol intermediate then reacts with bromine to yield the α-brominated acid bromide, which is subsequently hydrolyzed to the final product.

To induce enantioselectivity, this fundamental process must be modified. One conceptual approach involves the use of chiral reagents or catalysts that can differentiate between the two prochiral faces of the enol or enolate intermediate. While direct catalytic asymmetric bromination of simple saturated carboxylic acids remains a developing area, the principles are based on generating a chiral enolate or a related reactive species that is then selectively attacked by a bromine source.

Chiral Auxiliary-Mediated Asymmetric Synthesis of this compound

A reliable and well-established method for controlling stereochemistry is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

In the context of synthesizing this compound, the general strategy involves the following steps:

Attachment: Hexanoic acid is first coupled to a chiral auxiliary, forming an amide or ester linkage. Common auxiliaries include Evans oxazolidinones and pseudoephedrine. For instance, pseudoephedrine can react with a carboxylic acid or its acyl chloride to form the corresponding amide.

Diastereoselective Bromination: The resulting chiral adduct is then treated with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) to deprotonate the α-carbon, forming a chiral enolate. The inherent chirality of the auxiliary blocks one face of the enolate, forcing the electrophilic bromine source (e.g., N-Bromosuccinimide, NBS) to approach from the less sterically hindered face. This results in a highly diastereoselective bromination.

Cleavage: The newly formed α-bromo adduct is then hydrolyzed under acidic or basic conditions to cleave the chiral auxiliary, yielding the desired this compound with high enantiomeric purity.

The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity. For example, the conformation of the enolate, which is locked in place by the auxiliary, dictates the direction of electrophilic attack.

| Auxiliary Type | General Substrate | Typical Base | Brominating Agent | Outcome |

| Evans Oxazolidinone | N-Acyl oxazolidinone | LDA, NaHMDS | NBS, Br₂ | High diastereoselectivity |

| Pseudoephedrine | Pseudoephedrine amide | LDA | NBS | Diastereoselective α-alkylation/halogenation |

| Camphorsultam | N-Acyl sultam | n-BuLi, LDA | Electrophiles | High diastereoselectivity in various reactions |

Enantioselective Catalytic Approaches to this compound Synthesis

Catalytic methods offer a more atom-economical approach to asymmetric synthesis compared to the use of stoichiometric chiral auxiliaries. These strategies employ a small amount of a chiral catalyst to generate large quantities of the enantioenriched product.

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations. For the α-bromination of carboxylic acids or their derivatives, chiral amines or cinchona alkaloid-based catalysts are often employed. The general mechanism for a chiral amine catalyst involves the formation of a chiral enamine intermediate from an aldehyde derivative of the substrate. This enamine then reacts with an electrophilic bromine source.

While much of the research has focused on the α-bromination of aldehydes and ketones, the principles can be extended to carboxylic acid derivatives. A potential pathway for hexanoic acid would involve its conversion to a more reactive species, such as an aldehyde or a thioester, which can then participate in an organocatalytic cycle. For example, a chiral secondary amine catalyst could react with an aldehyde derived from hexanoic acid to form a chiral enamine, which is then brominated with high stereocontrol. Subsequent oxidation would yield the desired this compound.

Recent developments have shown that bifunctional organocatalysts, such as those derived from cinchona alkaloids bearing a thiourea (B124793) moiety, are highly effective in controlling the stereochemistry of halolactonization reactions, a related process involving intramolecular cyclization. These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding, creating a highly organized chiral transition state.

Transition metal catalysis provides another powerful tool for enantioselective transformations. This approach involves a central metal atom coordinated to a chiral ligand. The resulting chiral complex can then catalyze the asymmetric bromination. The metal can act as a Lewis acid to activate the substrate, while the chiral ligand creates a stereochemically defined environment.

Resolution Strategies for the Enantiomeric Purification of 2-Bromohexanoic Acid Racemates

Diastereomeric Salt Formation and Fractional Crystallization Methods

The classical method of resolving a racemic mixture of DL-2-Bromohexanoic acid involves its conversion into a pair of diastereomeric salts. This is achieved by reacting the racemic acid with a single enantiomer of a chiral base, often referred to as a resolving agent. The resulting diastereomers possess different physical properties, most notably different solubilities in a given solvent system. This difference allows for their separation by fractional crystallization.

The process begins with the reaction of racemic 2-bromohexanoic acid with a stoichiometric amount of a chiral resolving agent, such as a naturally occurring alkaloid or a synthetic chiral amine (e.g., (1R,2S)-ephedrine or a derivative of phenylethylamine), in a suitable solvent like ethanol (B145695) or acetone. researchgate.net This acid-base reaction forms two diastereomeric salts: [(S)-acid·(R)-base] and [(R)-acid·(R)-base]. Due to their distinct three-dimensional structures, these salts pack differently into crystal lattices, leading to one being less soluble than the other.

Through careful control of temperature and concentration, the less soluble diastereomeric salt preferentially crystallizes out of the solution. This solid is then isolated by filtration. The more soluble diastereomer remains in the mother liquor. To achieve high purity, the crystallized salt may need to be recrystallized one or more times. Finally, the purified diastereomeric salt is treated with a strong acid (like hydrochloric acid) to break the ionic bond, regenerating the enantiomerically enriched this compound and the protonated resolving agent. The resolving agent can often be recovered and reused. While effective, this method can be labor-intensive and is theoretically limited to a maximum yield of 50% for the desired enantiomer from the racemic mixture. mdpi.com

| Component | Role | Example | Principle of Separation |

|---|---|---|---|

| DL-2-Bromohexanoic Acid | Racemic Mixture (Substrate) | Mixture of (R)- and (S)-enantiomers | Formation of two diastereomeric salts with different solubilities. |

| Chiral Resolving Agent | Forms diastereomeric salts | (1R,2S)-Ephedrine, Chiral Phenylethylamine | |

| Solvent | Medium for crystallization | Ethanol, Acetone | Differential solubility of diastereomers allows for selective precipitation. |

| Isolated Salt | Enriched Diastereomer | e.g., [(S)-acid·(R)-base] salt | Physical separation via filtration. |

| Final Step | Liberation of Enantiomer | Acidification (e.g., with HCl) | Breaks the salt to yield pure enantiomer and recover the resolving agent. |

Enzymatic Kinetic Resolution and Biocatalytic Transformations for Enantiopure this compound

Biocatalytic methods, particularly enzymatic kinetic resolution, offer a highly selective alternative for producing enantiopure this compound. ontosight.ai This technique utilizes the stereospecificity of enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of the racemic substrate, leaving the other enantiomer unreacted and thus resolved.

In a typical kinetic resolution of DL-2-bromohexanoic acid, the racemic mixture is subjected to esterification with an alcohol (e.g., n-butanol) in the presence of a lipase (B570770), such as Candida rugosa lipase (CRL). researchgate.netresearchgate.net The enzyme preferentially catalyzes the esterification of the (R)-enantiomer, converting it into an ester. The (S)-enantiomer is a poor substrate for the enzyme and remains largely unreacted as the carboxylic acid. The reaction is stopped at or near 50% conversion to maximize the yield and enantiomeric excess of the remaining (S)-acid.

The success of the resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. For the resolution of racemic acids like 2-bromohexanoic acid, E-values can range from low to over 100, with higher values indicating better selectivity. researchgate.netresearchgate.net Research has shown that for such resolutions, the enantiomeric excess of the remaining substrate (ees) can reach up to 76%, while the enantiomeric excess of the product ester (eep) can be as high as 96%. researchgate.net Following the enzymatic reaction, the unreacted this compound can be separated from the (R)-ester based on their different chemical properties, for instance, by liquid-liquid extraction.

| Parameter | Description | Example Data / Conditions | Reference |

|---|---|---|---|

| Enzyme | Biocatalyst for selective reaction | Candida rugosa Lipase (CRL), Candida antarctica Lipase B (CAL-B) | researchgate.net, researchgate.net |

| Reaction | Enantioselective Esterification | (R,S)-2-Bromohexanoic acid + Alcohol → (R)-Ester + (S)-Acid | researchgate.net |

| Solvent | Reaction Medium | n-Hexane, Cyclohexane, Carbon Tetrachloride | researchgate.net, researchgate.net |

| Outcome (Substrate) | Enantiomeric Excess of (S)-Acid (ees) | 1–76% | researchgate.net |

| Outcome (Product) | Enantiomeric Excess of (R)-Ester (eep) | 6–96% | researchgate.net |

| Enantiomeric Ratio (E) | Measure of Enzyme Selectivity | 1 - 118 | researchgate.net |

Green Chemistry Principles and Sustainable Synthetic Route Design in this compound Preparation Research

The synthesis of this compound is increasingly being evaluated through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netunirioja.es The application of these principles seeks to create more sustainable, efficient, and environmentally benign synthetic routes. nih.gov

Key green chemistry principles relevant to this synthesis include:

Catalysis: Biocatalytic methods (2.2.2) exemplify this principle. Enzymes act as highly efficient and selective catalysts, often requiring only small amounts and operating under mild conditions (ambient temperature and pressure), which reduces energy consumption. acs.org Enzyme immobilization is a further green enhancement, allowing for easy catalyst recovery and reuse. researchgate.net

Safer Solvents and Auxiliaries: Research focuses on replacing hazardous organic solvents traditionally used in synthesis and crystallization (like chlorinated solvents) with greener alternatives such as water, supercritical fluids, or bio-based solvents (e.g., ethanol). skpharmteco.com Enzymatic resolutions can often be performed in non-halogenated solvents or even solvent-free systems. researchgate.net

Atom Economy: This principle seeks to maximize the incorporation of all materials from the reactants into the final product. acs.org Both diastereomeric salt formation and kinetic resolution are inherently limited to a 50% theoretical yield for the desired enantiomer, resulting in poor atom economy as half of the starting material is an undesired isomer. This drawback motivates the development of asymmetric syntheses, where the chiral center is created selectively, potentially achieving a 100% theoretical yield.

Waste Prevention: Traditional synthesis of the racemic precursor can involve hazardous reagents like elemental bromine and phosphorus trichloride, generating significant waste. innospk.comorgsyn.org Green approaches would explore alternative brominating agents or catalytic methods that minimize byproducts.

By prioritizing enzymatic resolutions and pursuing asymmetric syntheses, researchers aim to develop routes to this compound that are not only effective but also align with the goals of sustainability.

Design and Optimization of Novel Synthetic Routes for Enhanced Enantioselectivity and Yield

One major area of optimization involves enhancing existing biocatalytic methods. This includes the immobilization of lipases on solid supports, such as silica (B1680970) gel or nanoparticles. researchgate.netlookchem.com Immobilization simplifies the separation of the enzyme from the reaction mixture, facilitates its reuse over multiple cycles without significant loss of activity, and can improve its stability in organic solvents. researchgate.net

A more advanced strategy is the development of de novo asymmetric syntheses. Instead of resolving a racemic mixture, these routes construct the chiral center with the desired (S)-configuration directly from an achiral precursor. Potential approaches include:

Asymmetric Bromination: Developing chiral catalysts that can mediate the enantioselective bromination of a precursor like hexanoic acid or its derivative at the alpha-position.

Catalytic Asymmetric Conjugate Addition: A Michael addition of a bromide source to an α,β-unsaturated ester, such as methyl hex-2-enoate, using a chiral catalyst could establish the stereocenter.

Use of Chiral Auxiliaries: An achiral hexanoyl group can be attached to a chiral auxiliary. The auxiliary then directs a subsequent bromination reaction to occur stereoselectively. After the reaction, the auxiliary is cleaved to yield the enantiomerically enriched this compound.

Mechanistic Organic Chemistry of S 2 Bromohexanoic Acid Transformations

Nucleophilic Substitution Reactions at the Stereocenter of (S)-2-Bromohexanoic Acid

The carbon atom to which the bromine is attached in this compound is an electrophilic center, susceptible to attack by nucleophiles. These substitution reactions are pivotal for introducing new functional groups and can proceed through different mechanistic pathways, each with distinct stereochemical consequences.

The most common pathway for nucleophilic substitution at the stereocenter of this compound is the S(_N)2 (bimolecular nucleophilic substitution) mechanism. This reaction is characterized by a concerted process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (bromine), leading to an inversion of the stereochemical configuration at the chiral center. organicchemistrytutor.commasterorganicchemistry.comyoutube.com

For instance, the reaction of (S)-2-bromohexane with an acetate (B1210297) ion is a classic example of an S(_N)2 reaction that results in the inversion of stereochemistry. youtube.com The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile. organicchemistrytutor.com

Several factors influence the efficiency and outcome of the S(_N)2 reaction on this compound:

Steric Hindrance: The S(_N)2 reaction is sensitive to steric hindrance around the reaction center. While this compound is a secondary halide, the presence of the butyl chain can influence the accessibility of the electrophilic carbon to the incoming nucleophile. organicchemistrytutor.com

Nucleophile Strength: A strong nucleophile is generally required for an efficient S(_N)2 reaction. The strength of the nucleophile directly impacts the reaction rate. organicchemistrytutor.com

Solvent: Polar aprotic solvents are known to favor S(_N)2 reactions. organicchemistrytutor.com

Leaving Group Ability: The bromide ion is a good leaving group, facilitating the S(_N)2 displacement.

Table 1: Factors Influencing S(_N)2 Reactions of this compound

| Factor | Influence on S(_N)2 Reaction |

| Substrate Structure | Secondary halide, some steric hindrance from the butyl chain. |

| Nucleophile | Stronger nucleophiles lead to faster reaction rates. |

| Leaving Group | Bromide is a good leaving group, facilitating the reaction. |

| Solvent | Polar aprotic solvents enhance the reaction rate. |

While inversion of configuration is the hallmark of the S(_N)2 pathway, reactions of this compound can also proceed with retention of stereochemistry. This outcome is typically indicative of a more complex mechanism, most notably through neighboring group participation (NGP). dalalinstitute.comsmartstartinstitute.comchem-station.comwikipedia.org

In the case of this compound, the carboxylate group can act as an internal nucleophile. smartstartinstitute.com Under certain conditions, particularly with a low concentration of an external nucleophile, the carboxylate can attack the adjacent carbon bearing the bromine atom in an intramolecular S(_N)2 fashion. This initial step leads to the formation of a cyclic intermediate, an α-lactone, with inversion of configuration. Subsequently, an external nucleophile attacks the α-lactone, again via an S(_N)2 mechanism, opening the ring and resulting in a second inversion. The net result of these two successive inversions is the retention of the original stereochemistry. dalalinstitute.comsmartstartinstitute.com

The reaction of enantiomerically pure (S)-2-bromopropanoic acid with concentrated sodium hydroxide (B78521) to yield (R)-lactic acid is a well-documented example of inversion, whereas using silver oxide (Ag(_2)O) with a low concentration of hydroxide leads to (S)-lactic acid, indicating retention of configuration via NGP. smartstartinstitute.com This principle can be extended to this compound.

Table 2: Stereochemical Outcome Based on Reaction Conditions

| Reagent Conditions | Predominant Mechanism | Stereochemical Outcome |

| Strong external nucleophile (e.g., concentrated NaOH) | S(_N)2 | Inversion of configuration |

| Weak external nucleophile, conditions favoring ionization (e.g., Ag(_2)O, low [OH]) | Neighboring Group Participation (NGP) | Retention of configuration |

The rate and selectivity of nucleophilic substitution on α-bromo carboxylic acids are influenced by the nature of the substituents on both the substrate and the nucleophile. The presence of the adjacent carbonyl group in α-bromo carboxylic acids enhances the reactivity of the α-carbon towards S(_N)2 reactions compared to a corresponding alkyl halide. This is because the carbonyl group can stabilize the transition state by delocalizing the partial negative charge that develops on the incoming nucleophile. libretexts.orglibretexts.org

Studies on related systems, such as α-bromo amides, have shown that the nature of the amide substituent can significantly influence the diastereoselectivity of nucleophilic substitution reactions. researchgate.net For this compound, modifications to the carboxylic acid group, for instance by converting it to an ester or amide, would introduce new substituents that could sterically or electronically affect the rate and stereochemical outcome of substitution at the α-carbon.

Elimination Reactions and Their Stereoselective Products

The elimination reactions of this compound, a chiral α-halo acid, are pivotal in organic synthesis for the creation of unsaturated carboxylic acids with defined stereochemistry. The primary mechanism for such transformations is the bimolecular elimination (E2) reaction, which is known for its strict stereochemical requirements. libretexts.orgmasterorganicchemistry.com The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com

The stereochemical outcome of an E2 reaction is dictated by the required anti-periplanar geometry of the departing hydrogen atom and the bromine leaving group. chemistrysteps.comsaskoer.cachemtube3d.com This means that for the elimination to occur, the H-C-C-Br dihedral angle must be 180°. In the context of this compound, the molecule must adopt a specific conformation to meet this geometric constraint.

The substrate, this compound, has a single stereocenter at the C2 position. The elimination of hydrogen bromide (HBr) will occur by abstraction of a proton from the C3 (β-carbon) position, leading to the formation of a carbon-carbon double bond between C2 and C3. Since the C3 carbon has two prochiral protons (Ha and Hb), two different transition states are possible, leading to the formation of two geometric isomers: (E)-2-hexenoic acid and (Z)-2-hexenoic acid.

The stereoselectivity of the reaction arises because the transition state leading to the more stable product is lower in energy. chemistrysteps.com The (E)-isomer, where the larger groups (the carboxyl group and the propyl group) are on opposite sides of the double bond, experiences less steric strain and is thermodynamically more stable than the (Z)-isomer. Consequently, the reaction pathway that forms the (E)-alkene is generally favored. saskoer.ca

To achieve the anti-periplanar arrangement for the formation of the (E)-isomer, the molecule orients itself so that the abstracted β-proton and the bromine atom are on opposite sides of the plane of the developing double bond. A strong, non-hindered base is typically used to facilitate this reaction.

Table 1: Stereoselective E2 Elimination of this compound

| Reactant | Reagent/Conditions | Major Product | Minor Product | Key Mechanistic Feature |

|---|---|---|---|---|

| This compound | Strong Base (e.g., KOH) | (E)-2-Hexenoic Acid | (Z)-2-Hexenoic Acid | Anti-periplanar transition state |

This table illustrates the expected products from the E2 elimination of this compound. The formation of the more stable (E)-isomer is favored due to lower steric hindrance in the transition state.

The reaction is therefore classified as stereoselective because while both (E) and (Z) isomers can be formed, one is produced in a significantly greater amount. chemistrysteps.com The degree of selectivity can be influenced by the reaction conditions, such as the nature of the base and the solvent used.

Radical Reactions Involving this compound and Stereoselectivity Studies

Radical reactions offer a different pathway for the transformation of this compound. These reactions proceed through high-energy radical intermediates, which can have significant consequences for the stereochemistry of the chiral center. masterorganicchemistry.com

A prominent radical reaction applicable to carboxylic acids is the Hunsdiecker reaction . wikipedia.orgvaia.com This reaction converts a carboxylic acid into an alkyl halide with one less carbon atom through a process of decarboxylation and halogenation. byjus.com For this compound, this would first involve the formation of its silver salt, silver (S)-2-bromohexanoate. Treatment of this salt with bromine (Br2) would then initiate the radical chain reaction. byjus.com

The mechanism is believed to proceed as follows:

Initiation: The silver carboxylate reacts with bromine to form an unstable acyl hypobromite (B1234621) intermediate. byjus.com

Propagation: This intermediate undergoes homolytic cleavage of the weak oxygen-bromine bond to form a carboxyl radical and a bromine radical. The carboxyl radical then rapidly loses a molecule of carbon dioxide (CO2) to generate a secondary alkyl radical at the C2 position, (S)-1-bromopentyl radical. alfa-chemistry.com

Termination: This alkyl radical then abstracts a bromine atom from another molecule of Br2 or recombines with a bromine radical to form the final product, 1,2-dibromopentane, and a new bromine radical to continue the chain. wikipedia.orgnumberanalytics.com

A critical aspect of this radical process is its effect on stereochemistry. The alkyl radical intermediate formed at the C2 position is typically planar or rapidly inverting. As a result, the bromine atom can attack from either face of the radical with nearly equal probability. This leads to the formation of a racemic mixture of the product. Therefore, if this compound undergoes a Hunsdiecker-type reaction, the stereochemical information at the C2 center is expected to be lost, yielding a mixture of (R)-1,2-dibromopentane and (S)-1,2-dibromopentane.

Another potential radical process is the radical reduction of the carbon-bromine bond. Using radical initiators and a hydrogen atom source, such as a thiol, the C-Br bond can be cleaved homolytically to form the same secondary alkyl radical as in the Hunsdiecker reaction (minus the decarboxylation). ucl.ac.uk This radical would then abstract a hydrogen atom to yield hexanoic acid. Similar to the Hunsdiecker reaction, the planar or rapidly inverting nature of the radical intermediate would lead to racemization, converting the enantiomerically pure starting material into racemic hexanoic acid.

Table 2: Radical Reactions of this compound and Stereochemical Outcome

| Reaction Type | Reactants | Key Intermediate | Product(s) | Stereochemical Outcome |

|---|---|---|---|---|

| Hunsdiecker Reaction | Silver (S)-2-bromohexanoate, Br2 | (S)-1-Bromopentyl radical | (R)-1,2-Dibromopentane & (S)-1,2-Dibromopentane | Racemization |

| Radical Reduction | This compound, Radical Initiator, H-donor | (S)-Hexanoic acid radical | Hexanoic Acid | Racemization |

This table summarizes the expected outcomes for radical reactions starting from this compound. The formation of a planar or rapidly inverting radical intermediate typically results in the loss of stereochemical integrity.

S 2 Bromohexanoic Acid As a Chiral Building Block in Complex Molecule Synthesis

Precursor Role in the Synthesis of Enantiopure α-Substituted Carboxylic Acids

One of the primary applications of (S)-2-bromohexanoic acid is as a precursor for various enantiopure α-substituted carboxylic acids. The bromine atom at the C2 position is a good leaving group, making the molecule susceptible to bimolecular nucleophilic substitution (SN2) reactions. These reactions are stereospecific, proceeding with an inversion of configuration at the chiral center. libretexts.org This predictable stereochemical outcome is crucial for maintaining enantiomeric purity in the synthesis of new chiral compounds.

A wide range of nucleophiles can be employed to displace the bromide, leading to a diverse library of α-substituted hexanoic acid derivatives. For example, reaction with sodium azide (B81097) results in the corresponding α-azido acid, a precursor to α-amino acids, with the opposite (R) configuration. Similarly, other nucleophiles can introduce functionalities such as hydroxyl or thioether groups.

Table 1: Examples of Nucleophilic Substitution Products from this compound This table is illustrative and based on the general reactivity of α-bromo acids.

| Nucleophile | Reagent Example | Product | Stereochemistry |

|---|---|---|---|

| Azide (N₃⁻) | Sodium Azide (NaN₃) | (R)-2-Azidohexanoic acid | Inversion |

| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide (NaOH) | (R)-2-Hydroxyhexanoic acid | Inversion |

| Thiolate (RS⁻) | Sodium thiomethoxide (NaSCH₃) | (R)-2-(Methylthio)hexanoic acid | Inversion |

Application in the Stereoselective Construction of Chiral Alcohols and Amines

This compound is also a key starting material for the stereoselective synthesis of chiral alcohols and amines. The carboxylic acid functional group can be reduced to a primary alcohol. This transformation, combined with substitution of the bromine atom, opens pathways to important structural motifs like 1,2-amino alcohols.

Furthermore, the synthesis of polysubstituted piperidines, a common heterocyclic unit in many natural products, can utilize chiral building blocks derived from amino acids. nih.gov Methodologies for the stereoselective construction of these systems are critical, and chiral bromo-acids serve as valuable precursors in these synthetic routes. nih.gov For instance, the synthesis of cis-2,6-disubstituted piperidin-3-ol alkaloids has been achieved through multi-step sequences that rely on stereoselective additions and reductions. nih.gov

Utility in the Synthesis of Natural Products and Advanced Organic Scaffolds

The versatility of this compound extends to its use in the total synthesis of natural products and the construction of advanced organic frameworks.

In the assembly of complex natural products, the stereoselective installation of chiral side chains is a common challenge. This compound and its derivatives provide a reliable method for introducing a chiral six-carbon unit. For example, it has been studied for its potential to inhibit the synthesis of rhamnolipids and polyhydroxyalkanoic acid (PHA) in the opportunistic pathogen Pseudomonas aeruginosa. plos.org These studies highlight the interaction of the hexanoic acid moiety with biological systems and its potential as a lead compound for developing new antimicrobial agents. plos.org

The dual functionality of this compound allows for extensive derivatization, leading to a wide variety of organic frameworks. researchgate.net The carboxylic acid can be converted into esters, amides, or acid chlorides, while the bromine atom can undergo substitution or elimination reactions. nbinno.com This flexibility is crucial for building molecular diversity. For instance, derivatization of the carboxylic acid group is a common strategy in developing analytical methods for biological organic acids and in creating functionalized haptens for antibody production. nih.govcsic.es Brominated compounds are also key precursors in cross-coupling reactions, which are fundamental in modern synthetic chemistry for creating new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Development of Novel Ligands and Catalysts Utilizing this compound in Asymmetric Catalysis Research

A significant area of application for this compound is in the development of novel chiral ligands for asymmetric catalysis. researchgate.netnih.govresearchgate.net Chiral ligands are essential for controlling the stereochemical outcome of metal-catalyzed reactions. scispace.com The defined stereocenter of this compound makes it an attractive scaffold for creating new ligand architectures.

Researchers have developed a vast number of chiral ligands, often with C₂-symmetry or, more recently, non-symmetrical designs, that have proven effective in a range of catalytic processes, including hydrogenations, cyclopropanations, and allylic substitutions. nih.govscispace.com By incorporating the chiral hexanoic acid framework into phosphine, oxazoline, or other coordinating structures, new ligands can be synthesized. researchgate.net These ligands, when complexed with metals like palladium, rhodium, or copper, can catalyze reactions with high enantioselectivity, a testament to the successful transfer of chirality from the ligand to the final product. researchgate.netnih.gov

Advanced Spectroscopic and Computational Analysis of S 2 Bromohexanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

High-resolution NMR spectroscopy is an indispensable tool for confirming the covalent structure and assessing the purity of (S)-2-Bromohexanoic acid. Furthermore, specialized NMR techniques can be employed to determine its stereochemistry.

Standard 1D NMR spectroscopy provides foundational data for the structural elucidation of 2-bromohexanoic acid. The proton (¹H) and carbon-13 (¹³C) NMR spectra confirm the presence of the hexanoic acid backbone and the bromine substituent at the C-2 position. nih.gov In a standard achiral solvent like CDCl₃, the NMR spectra of this compound and its (R)-enantiomer are identical.

However, chiral discrimination can be achieved by introducing a chiral environment, which induces a diastereomeric interaction. This is typically done by using a chiral solvating agent or a chiral derivatizing agent. These agents cause the corresponding protons and carbons of the two enantiomers to experience different magnetic environments, resulting in separate signals or chemical shift anisotropies. This allows for the determination of enantiomeric excess.

The fundamental chemical shifts for 2-bromohexanoic acid are presented below.

Table 1: ¹H and ¹³C NMR Spectral Data for 2-Bromohexanoic Acid Note: Data corresponds to the racemic mixture, as specific high-resolution data for the pure (S)-enantiomer is not extensively published. The chemical shifts provide the basis for structural confirmation.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 (-COOH) | ~11-12 (broad s) | ~174-175 |

| C2 (-CHBr) | ~4.2 (t) | ~45-46 |

| C3 (-CH₂) | ~2.0-2.2 (m) | ~33-34 |

| C4 (-CH₂) | ~1.4-1.6 (m) | ~26-27 |

| C5 (-CH₂) | ~1.3-1.4 (m) | ~21-22 |

| C6 (-CH₃) | ~0.9 (t) | ~13-14 |

Data sourced from spectral databases like PubChem and ChemicalBook. nih.govchemicalbook.com

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from the 1D spectra and confirming the connectivity of the molecule. wordpress.comiranchembook.ir

¹H-¹H COSY (Correlation Spectroscopy): A COSY experiment would reveal scalar coupling between adjacent protons. For this compound, cross-peaks would confirm the following connectivities: the proton at C2 with the methylene (B1212753) protons at C3, the C3 protons with the C4 protons, the C4 protons with the C5 protons, and the C5 protons with the terminal methyl protons at C6. wordpress.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It provides an unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum. iranchembook.ir

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Proton(s) | Expected Correlation(s) | Information Gained |

| COSY | H2 | H3 | Confirms C2-C3 bond connectivity |

| H3 | H2, H4 | Confirms C3 position between C2 and C4 | |

| HSQC | H2 | C2 | Assigns C2 chemical shift |

| H6 | C6 | Assigns terminal methyl carbon | |

| HMBC | H2 | C1, C3, C4 | Confirms position of C2 relative to the carboxyl group and alkyl chain |

| H3 | C1, C2, C4, C5 | Verifies overall carbon backbone structure |

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound and can offer insights into its conformational preferences. americanpharmaceuticalreview.com The spectra are complementary and together provide a comprehensive vibrational profile of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorptions corresponding to the carboxylic acid group. spectrabase.comchemicalbook.com A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption around 1710 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration.

Raman Spectroscopy: Raman spectroscopy is also effective for observing the key functional groups. The C-Br stretching vibration, which can be weak in the IR spectrum, often gives a more distinct signal in the Raman spectrum, typically in the 500-650 cm⁻¹ region. nih.gov

The analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra can reveal subtle differences arising from different molecular conformations (rotamers), although a detailed conformational analysis would require computational support. nih.gov

Table 3: Key Vibrational Frequencies for 2-Bromohexanoic Acid

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (very broad) | Weak or not observed |

| C-H Stretch (Alkyl) | 2850-2960 | 2850-2960 |

| C=O Stretch (Carbonyl) | ~1710 (strong) | ~1710 |

| C-O Stretch / O-H Bend | ~1410, ~1290, ~930 | Variable |

| C-Br Stretch | ~600-650 | ~600-650 |

Data sourced from spectral databases like PubChem. nih.gov

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. They are the most direct methods for determining the absolute configuration of an enantiomer like this compound.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. umich.edu As the wavelength approaches an electronic absorption band of the chromophore (in this case, the carboxylic acid group), the optical rotation undergoes a rapid change. This phenomenon, known as the Cotton effect, produces a characteristic peak and trough. The sign of the Cotton effect curve is directly related to the stereochemistry of the chiral center. nih.gov By applying empirical rules (like the Octant Rule for ketones, adapted for carboxylic acids), the observed ORD curve can be correlated to the (S) or (R) configuration.

Electronic Circular Dichroism (ECD) is a related and often more powerful technique that measures the difference in absorption of left and right circularly polarized light (Δε) as a function of wavelength. acs.org An ECD spectrum consists of positive or negative peaks (Cotton effects) corresponding to the electronic transitions of the molecule's chromophores.

For this compound, the primary chromophore is the carboxyl group, which has a weak n→π* transition around 210-220 nm. The sign and intensity of the Cotton effect associated with this transition are highly sensitive to the spatial arrangement of atoms around the chiral center.

Modern analysis heavily relies on comparing the experimental ECD spectrum with a spectrum predicted from first-principles quantum chemical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT). acs.orgacs.org The standard methodology involves:

A thorough computational search for all low-energy conformers of the (S)-enantiomer.

Geometry optimization and frequency calculation for each stable conformer.

Calculation of the individual ECD spectrum for each conformer.

Generation of a final, Boltzmann-averaged theoretical ECD spectrum based on the relative energies of the conformers.

A match between the experimental ECD spectrum and the spectrum calculated for the (S)-isomer provides a non-empirical and highly reliable assignment of the absolute configuration.

High-Resolution Mass Spectrometry for Molecular Characterization and Detailed Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous characterization of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometers, provide extremely high resolving power and mass accuracy. mdpi.com This capability allows for the determination of the elemental composition of the parent ion and its fragments with high confidence, by measuring the mass-to-charge ratio (m/z) to several decimal places.

For this compound, with the molecular formula C₆H₁₁BrO₂, the theoretical exact mass can be calculated with high precision. nih.gov An experimental HRMS measurement that closely matches this theoretical value serves as definitive confirmation of the compound's identity. The high mass accuracy, typically below 1 ppm, helps to distinguish the target compound from other molecules that may have the same nominal mass but different elemental formulas. mdpi.com

Beyond molecular characterization, HRMS is critical for detailed impurity profiling. mdpi.com The synthesis of this compound may result in process-related impurities, such as unreacted starting materials, by-products from side reactions (e.g., di-brominated species), or degradation products. The superior resolution of HRMS can distinguish between the isotopic patterns of co-eluting or isobaric impurities, enabling their identification and formula assignment even at trace levels. mdpi.com

Table 1: HRMS Data for this compound This table presents representative data for the molecular characterization of this compound using HRMS.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₁BrO₂ | nih.gov |

| Theoretical Exact Mass (Monoisotopic) | 193.99424 Da | nih.gov |

| Instrument Type | Orbitrap or FTICR-MS | mdpi.com |

| Ionization Mode | Electrospray Ionization (ESI), Negative | rsc.org |

| Observed m/z (Hypothetical) | 193.99419 Da | |

| Mass Accuracy (Hypothetical) | < 1 ppm | mdpi.com |

Table 2: Hypothetical Impurity Profile for this compound by HRMS This table illustrates how HRMS can be used to identify potential impurities by assigning molecular formulas based on accurate mass measurements.

| Observed m/z (Hypothetical) | Assigned Molecular Formula | Inferred Impurity Identity |

|---|---|---|

| 115.07642 | C₆H₁₁O₂⁻ | Hexanoic acid (unreacted starting material) |

| 271.90471 | C₆H₁₀Br₂O₂ | Dibromohexanoic acid (side-product) |

Computational Chemistry Studies on this compound

Computational chemistry offers powerful predictive insights into the behavior of this compound at a molecular level, complementing experimental data. These in silico studies can elucidate its preferred three-dimensional structures, electronic properties, and potential reactivity.

This compound is a flexible molecule possessing several rotatable single bonds, leading to a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable of these structures, which are those that exist at a minimum on the potential energy surface.

The process typically begins by generating various starting conformations. These structures then undergo energy minimization to find the nearest local energy minimum. mdpi.com Common algorithms for this include the steepest descent and conjugate gradient methods. mdpi.comoup.com To explore the conformational landscape more broadly and overcome local energy barriers to find the global minimum, techniques like molecular dynamics (MD) simulations are often employed. mdpi.com In these simulations, the molecule's atoms are allowed to move over time according to the laws of classical mechanics, allowing for a thorough search of low-energy shapes. oup.com For this compound, these analyses would likely show that conformations minimizing steric hindrance between the bulky bromine atom, the carboxylic acid group, and the butyl chain are energetically favored. routledge.com

Table 3: Hypothetical Relative Energies of this compound Conformers This table provides a simplified example of results from a conformational analysis, showing the relative stability of different spatial arrangements.

| Conformer Description | Dihedral Angle (C4-C3-C2-C1) | Relative Energy (kJ/mol) | Stability |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.0 (Global Minimum) | Most Stable |

| Gauche | ~60° | 5.2 | Less Stable |

| Eclipsed | ~0° | 21.0 (Transition State) | Least Stable |

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed picture of the electronic structure of this compound. researchgate.net These methods solve approximations of the Schrödinger equation to determine properties like the distribution of electron density and the energies of molecular orbitals.

A key output of these calculations is the characterization of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). core.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net Furthermore, these calculations can map the electrostatic potential onto the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are the likely sites for electrophilic and nucleophilic attack, respectively.

Table 4: Predicted Electronic Properties of this compound from DFT Calculations This table summarizes typical electronic property data obtained from quantum chemical calculations.

| Property | Predicted Value (Hypothetical) | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating capability |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.9 eV | Relates to chemical reactivity and stability |

| Chemical Hardness | 2.95 eV | Resistance to change in electron configuration |

| Dipole Moment | 2.1 D | Measures overall molecular polarity |

Computational models are also employed to predict spectroscopic data, which can be invaluable for interpreting experimental results. For instance, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts and infrared (IR) vibrational frequencies of this compound. Comparing these predicted spectra with experimental ones can help confirm structural assignments.

Furthermore, computational chemistry allows for the simulation of reaction pathways. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating the transition state—the highest energy point along the reaction coordinate—and calculating its energy, which determines the reaction's activation energy. For this compound, a common reaction to simulate would be a nucleophilic substitution at the alpha-carbon, where the bromine atom acts as a leaving group. Such simulations provide mechanistic insights that are often difficult to obtain through experiments alone. The principles of metabolic flux analysis can also be adapted to predict optimal synthetic pathways for producing or utilizing the molecule. researchgate.net

Table 5: Hypothetical Energy Profile for a Simulated Sₙ2 Reaction Pathway This table outlines the key energetic milestones for a simulated nucleophilic substitution reaction involving this compound.

| Stage of Reaction | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0 |

| Transition State | Nucleophile partially bonded, Bromine partially detached | +85 |

| Products | Substituted hexanoic acid + Bromide ion | -40 |

Analytical Methodologies for Enantiomeric Purity and Impurity Profiling of S 2 Bromohexanoic Acid

Chiral Chromatographic Separations for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. uni-muenchen.de

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the direct separation of enantiomers of chiral compounds like 2-bromohexanoic acid. phenomenex.com The success of this technique hinges on the selection of an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective and have a broad range of applications in enantioselective separations. phenomenex.comchromatographyonline.com For acidic compounds like (S)-2-bromohexanoic acid, the mobile phase composition is crucial. Typically, a normal-phase mode with a mobile phase consisting of a mixture of an alkane (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid) is employed to achieve optimal separation and peak shape. chromatographyonline.com

Table 1: Illustrative HPLC Parameters for Chiral Separation of 2-Bromohexanoic Acid

| Parameter | Condition |

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

This table provides a representative example of HPLC conditions and is subject to optimization for specific applications.

Gas Chromatography (GC) is another powerful technique for chiral separations, particularly for volatile compounds. uni-muenchen.de Since carboxylic acids like 2-bromohexanoic acid have low volatility and can exhibit poor peak shape due to adsorption, they are typically derivatized prior to GC analysis. sigmaaldrich.com Esterification to form more volatile derivatives, such as methyl or ethyl esters, is a common strategy. shu.ac.uk These derivatives can then be separated on a chiral capillary column. Cyclodextrin-based chiral stationary phases are widely used in GC for the enantioseparation of a variety of chiral compounds, including derivatized α-bromo carboxylic acids. sigmaaldrich.comconicet.gov.ar The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are critical for achieving baseline separation of the enantiomers. sigmaaldrich.com

A study on the separation of similar 2-bromoalkanoic acid esters demonstrated the effectiveness of derivatized cyclodextrin phases. conicet.gov.ar For instance, esters of 2-bromopropanoic acid and 2-bromobutanoic acid were successfully resolved after derivatization with ethyl chloroformate. conicet.gov.ar

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC and GC for chiral separations, offering advantages in terms of speed and efficiency. chromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. nih.gov The low viscosity and high diffusivity of supercritical CO2 allow for high flow rates without generating excessive backpressure, leading to faster analyses. nih.gov Similar to HPLC, polysaccharide-based chiral stationary phases are widely employed in SFC. chromatographyonline.com The addition of a polar co-solvent, such as methanol (B129727) or ethanol (B145695), is often necessary to modulate the retention and selectivity of the separation. nih.gov For acidic analytes like this compound, the inclusion of a small amount of an acidic additive in the co-solvent can improve peak shape and resolution. chromatographyonline.com Recent advancements have demonstrated the successful enantioseparation of various chiral compounds, including fatty acid esters of hydroxy fatty acids, in under 5 minutes using SFC. nih.gov

Derivatization Strategies for Enhanced Enantiomeric Analysis

In cases where direct chiral chromatography is challenging or to confirm results from other methods, derivatization with a chiral reagent can be an effective strategy. This involves reacting the racemic or enantiomerically enriched 2-bromohexanoic acid with a pure enantiomer of a chiral derivatizing agent to form a pair of diastereomers. researchgate.net These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques like achiral HPLC or GC. researchgate.net

For carboxylic acids, common chiral derivatizing agents include chiral amines or alcohols. For example, reacting 2-bromohexanoic acid with a chiral amine like (S)-1-phenylethylamine in the presence of a coupling agent would yield two diastereomeric amides. These diastereomers can then be separated and quantified on a standard achiral column, and the ratio of the diastereomers will correspond to the enantiomeric ratio of the original 2-bromohexanoic acid. researchgate.net

Table 2: Common Chiral Derivatizing Agents for Carboxylic Acids

| Derivatizing Agent Class | Example | Resulting Diastereomer |

| Chiral Amines | (R)- or (S)-1-Phenylethylamine | Diastereomeric Amides |

| Chiral Alcohols | (R)- or (S)-2-Butanol | Diastereomeric Esters |

Advanced Polarimetry and Precision Specific Rotation Measurements for Research Quality Control

Optical rotation is a fundamental property of chiral molecules. Polarimetry measures the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). For this compound, a precise measurement of the specific rotation can serve as a quality control parameter to assess its enantiomeric purity. While polarimetry is a classical method, modern high-precision polarimeters offer enhanced accuracy and sensitivity, making them valuable tools in a research and quality control setting. orgsyn.org However, it's important to note that the relationship between specific rotation and enantiomeric excess is only linear for ideal solutions and can be influenced by impurities. Therefore, it is often used in conjunction with chromatographic methods for a comprehensive assessment of enantiomeric purity.

A reported specific rotation value for (S)-2-fluorohexanoic acid, a structurally similar compound, highlights the use of this technique for enantiomerically pure substances. orgsyn.org

Spectroscopic Methods for Enantiomeric Excess Determination (e.g., NMR utilizing Chiral Shift Reagents or Chiral Solvating Agents)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be adapted for the determination of enantiomeric excess. In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral auxiliary, the enantiomers can be distinguished. researchgate.net

This is achieved by using either a chiral shift reagent (CSR) or a chiral solvating agent (CSA). researchgate.netgoogle.com Chiral shift reagents, often lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can form diastereomeric complexes with the analyte. shu.ac.uk This complexation induces changes in the chemical shifts of the protons near the chiral center, leading to separate signals for each enantiomer in the ¹H NMR spectrum. The ratio of the integrals of these separated signals corresponds to the enantiomeric ratio. shu.ac.uk

Chiral solvating agents function by forming transient diastereomeric solvates with the enantiomers through non-covalent interactions. researchgate.net This results in a chemical shift non-equivalence for the enantiomers, allowing for their quantification. nih.gov This NMR-based approach offers a convenient and often rapid method for determining enantiomeric excess without the need for chromatographic separation. nih.govtcichemicals.com

Future Research Directions and Emerging Paradigms in S 2 Bromohexanoic Acid Chemistry

Development of Novel Organo- and Biocatalytic Systems for Ultra-High Enantioselectivity

The asymmetric synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the biological activity of a drug can be dependent on its stereochemistry. nih.gov While traditional methods for the α-bromination of carboxylic acids, such as the Hell-Volhard-Zelinskii reaction, are effective, they typically produce racemic mixtures. libretexts.orglibretexts.orgfiveable.me The development of catalytic systems that can achieve ultra-high enantioselectivity in the synthesis of (S)-2-bromohexanoic acid is a primary research goal.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional catalysts. researchgate.netnih.govrsc.org Future research will likely focus on the design and application of novel chiral organocatalysts, such as proline derivatives and chiral amines, to control the stereochemical outcome of the bromination of hexanoic acid. researchgate.netnih.gov The goal is to develop catalysts that can provide this compound with enantiomeric excesses (e.e.) approaching 100%.

Biocatalysis offers another promising route to highly enantiopure compounds. nih.govrsc.org Enzymes, such as halogenases and lipases, can exhibit exquisite stereo- and regioselectivity. nih.govmdpi.com Researchers are exploring the use of engineered enzymes to catalyze the direct enantioselective bromination of hexanoic acid or the kinetic resolution of racemic 2-bromohexanoic acid. researchgate.net A three-step one-pot biocatalytic cascade has been designed for the enantioselective formal α-amination of hexanoic acid to L-norleucine, demonstrating the potential of enzymatic systems. rsc.org The development of robust and efficient biocatalytic systems could provide a green and sustainable method for the production of this compound.

Table 1: Comparison of Catalytic Strategies for Enantioselective Synthesis

| Catalytic System | Potential Advantages | Research Focus |

| Organocatalysis | Metal-free, mild reaction conditions, readily available catalysts. | Design of novel chiral catalysts, optimization of reaction conditions for high e.e. |

| Biocatalysis | High enantioselectivity, environmentally friendly, operates under mild conditions. | Enzyme engineering, discovery of novel halogenases, process optimization. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Research Production

The transition from laboratory-scale synthesis to scalable production is a critical step in the development of new chemical entities. Flow chemistry and automated synthesis platforms are transformative technologies that offer significant advantages in terms of efficiency, safety, and reproducibility. nih.govnih.govmdpi.com

Integrating the synthesis of this compound into continuous flow systems can lead to improved reaction control, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents like bromine. rsc.org Flow reactors can be designed to minimize reaction times and maximize throughput, making the synthesis more efficient and scalable. nih.govuc.ptmdpi.com Researchers are working on developing telescoped flow systems where multiple reaction steps are performed sequentially without the need for isolation of intermediates. nih.gov

Automated synthesis platforms, often coupled with artificial intelligence and machine learning, can accelerate the discovery and optimization of reaction conditions. nih.govresearchgate.netsigmaaldrich.comchimia.ch These platforms can systematically vary reaction parameters such as temperature, concentration, and catalyst loading to rapidly identify the optimal conditions for the synthesis of this compound with high yield and enantioselectivity. chemistryworld.com The use of pre-filled reagent cartridges and automated purification systems can further streamline the synthetic process. sigmaaldrich.com

Exploration of Unconventional Reactivity Modes and Novel Transformation Pathways

α-Bromo carboxylic acids like this compound are valuable synthetic intermediates due to the high reactivity of the carbon-bromine bond towards nucleophilic substitution (SN2) reactions. libretexts.orglibretexts.org This reactivity allows for the introduction of a wide range of functional groups at the α-position. libretexts.org Future research will explore unconventional reactivity modes to expand the synthetic utility of this compound.

One area of interest is the use of this compound in radical reactions. While the Hell-Volhard-Zelinskii reaction is believed to proceed through a radical mechanism, the controlled generation of radicals from α-bromo carboxylic acids could open up new avenues for carbon-carbon and carbon-heteroatom bond formation. fiveable.me

Another emerging area is the use of photoredox catalysis to activate the C-Br bond. This approach could enable novel transformations that are not accessible through traditional thermal methods. The development of new transformation pathways will allow for the synthesis of a wider range of complex chiral molecules starting from this compound.

Computational Design and Optimization of this compound Derivatives for Specific Chemical Applications

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. researchgate.netsemanticscholar.org These methods can be used to design and optimize derivatives of this compound for specific applications, such as in medicinal chemistry or materials science. biorxiv.org

By using computational tools, researchers can predict the properties of novel derivatives, such as their binding affinity to a biological target or their electronic properties. This in silico screening can significantly reduce the time and cost associated with the experimental synthesis and testing of new compounds. For example, computational methods can be used to design analogs of this compound that are more potent or have improved pharmacokinetic properties.

The development of analog series-based scaffolds allows for the systematic exploration of chemical space around the this compound core. researchgate.net This approach can help to identify key structural features that are important for a desired activity and guide the synthesis of new and improved derivatives.

Advanced Spectroscopic Probes and In Situ Monitoring Techniques for Reaction Optimization

A deep understanding of reaction mechanisms and kinetics is crucial for the optimization of chemical processes. nih.gov Advanced spectroscopic techniques and in situ monitoring tools are providing unprecedented insights into the course of chemical reactions. google.comacs.orgresearchgate.netresearchgate.net

For chiral molecules like this compound, chiroptical spectroscopy methods such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful tools for determining the absolute configuration and monitoring changes in stereochemistry during a reaction. google.comrsc.org These techniques provide detailed structural information that can be used to understand the mechanism of enantioselective reactions.

In situ monitoring techniques, such as ReactIR (Fourier Transform Infrared Spectroscopy) and Raman spectroscopy, allow for the real-time tracking of reactant, intermediate, and product concentrations. spectroscopyonline.com This data can be used to determine reaction kinetics, identify reaction intermediates, and optimize reaction conditions for improved yield and selectivity. pku.edu.cn The combination of advanced spectroscopic probes and in situ monitoring will be instrumental in developing more efficient and robust methods for the synthesis of this compound.

Table 2: Advanced Analytical Techniques for this compound Research

| Technique | Application | Information Gained |

| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration. | 3D molecular structure, stereochemistry. |

| Raman Optical Activity (ROA) | Chiral analysis in solution. | Conformation and absolute configuration of chiral molecules. |

| In Situ FT-IR (ReactIR) | Real-time reaction monitoring. | Concentration profiles of reactants, intermediates, and products. |

| In Situ Raman Spectroscopy | Reaction monitoring, particularly for reactions in aqueous media. | Molecular structure and concentration changes over time. |

Q & A

What are the established methods for synthesizing (S)-2-Bromohexanoic acid with high enantiomeric purity?

Answer:

The synthesis of this compound typically involves bromination of n-caproic acid (hexanoic acid) using bromine in the presence of a catalyst like phosphorus trichloride. To achieve enantiomeric purity, asymmetric synthesis or chiral resolution techniques are critical. For instance, enzymatic resolution using lipases or kinetic resolution via chiral auxiliaries can isolate the (S)-enantiomer. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization during bromination . Post-synthesis, techniques like chiral chromatography or crystallization with enantiopure resolving agents (e.g., cinchona alkaloids) can further ensure stereochemical integrity.

How can researchers characterize the purity and stereochemical integrity of this compound in synthetic applications?

Answer:

Key analytical methods include:

- NMR Spectroscopy : and NMR to confirm molecular structure and detect impurities.

- Chiral HPLC/GC : Using columns like Chiralpak® IA or IB to resolve enantiomers and quantify enantiomeric excess (ee).

- Polarimetry : Measure optical rotation to verify chiral purity.

- Mass Spectrometry (MS) : Confirm molecular weight and detect halogen isotopic patterns.

Cross-validation with reference data from databases like NIST or Reaxys ensures accuracy .

What experimental considerations are critical when using this compound in biofilm inhibition studies?

Answer:

- Concentration Gradients : Evidence shows biofilm inhibition in Pseudomonas aeruginosa is concentration-dependent, with 2-bromohexanoic acid reducing biofilm by 29% at 5 mM over 48 hours. Lower concentrations (e.g., 2 mM) may focus on rhamnolipid modulation .

- Time-Course Analysis : Biofilm assays should include timepoints ≥48 hours to capture delayed effects.

- Control Groups : Use autoclaved microbial cultures and untreated controls to distinguish biotic/abiotic effects .

- Synergy Testing : Combine with antibiotics to assess resensitization effects, as seen in studies with cis-2-alkenoic acid analogues .

How can contradictory data regarding the effects of this compound on biofilm formation and rhamnolipid production be resolved?

Answer:

Contradictions arise because biofilm inhibition (29% at 5 mM) and rhamnolipid reduction (89% at 2 mM) follow inverse concentration dependencies . To resolve this:

- Mechanistic Studies : Use transcriptomics (e.g., RNA-seq) to identify pathways affected at different concentrations.

- Dose-Response Curves : Test a broader concentration range (0.1–10 mM) to map thresholds for each effect.

- Time-Lapsed Imaging : Monitor biofilm architecture and rhamnolipid secretion simultaneously via confocal microscopy.

- Genetic Knockouts : Use P. aeruginosa mutants (e.g., ΔrhlA) to decouple rhamnolipid-dependent biofilm effects.

What strategies are effective in maintaining the chiral configuration of this compound during nucleophilic substitution reactions?

Answer:

- Inert Conditions : Conduct reactions under nitrogen/argon to prevent racemization via oxidation or hydrolysis.

- Low-Temperature Reactions : Use polar aprotic solvents (e.g., DMF) at 0–5°C to slow racemization.

- Chiral Catalysts : Employ transition-metal catalysts with chiral ligands (e.g., BINAP) for stereoretentive substitutions.

- Protecting Groups : Temporarily protect the carboxylic acid moiety with tert-butyl esters to stabilize the α-carbon configuration during reactions .

What are the optimal concentration ranges and experimental conditions for studying this compound's role in microbial biodegradation processes?

Answer:

- Concentration : 2–5 mM is effective for modulating microbial activity, as shown in Burkholderia sp. C3 cultures degrading dibenzothiophene (DBT) .

- Culture Conditions : Incubate at 30°C with agitation (200 rpm) to maintain aerobic conditions.

- Co-Substrates : Add glycerol (1–2% w/v) to enhance microbial uptake and metabolic activity.

- Analytical Validation : Extract metabolites using ethyl acetate and quantify via GC-MS or HPLC .

How does the carbon chain length of 2-bromoalkanoic acids influence their bioactivity, and what implications does this have for experimental design?

Answer:

Chain length correlates with hydrophobicity and membrane permeability. For example:

- 2-Bromohexanoic acid (C6) : 29% biofilm inhibition at 5 mM.

- 2-Bromooctanoic acid (C8) : 40% inhibition.

- 2-Bromodecanoic acid (C10) : 69% inhibition .

Design Implications : - Longer chains may require lower concentrations due to increased cytotoxicity.

- Solubility varies: C6 is water-miscible, while C10 may need DMSO solubilization.

- Test a homologous series (C4–C12) to establish structure-activity relationships (SAR).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.